1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol
CAS No.:
Cat. No.: VC17791763
Molecular Formula: C7H11NS2
Molecular Weight: 173.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NS2 |
|---|---|
| Molecular Weight | 173.3 g/mol |
| IUPAC Name | 1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanethiol |
| Standard InChI | InChI=1S/C7H11NS2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3 |
| Standard InChI Key | DRWSNOSPVPMCQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)C)C(C)S |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol features a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom—substituted with two methyl groups at positions 2 and 4 (Figure 1). The ethane chain attached to the thiazole ring terminates in a thiol group, which is critical for the compound’s reactivity. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.3 g/mol |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol |
| Canonical SMILES | CC1=C(SC(=N1)C)C(C)S |
| InChI Key | LQLSNXBCBFOOJA-UHFFFAOYSA-N |
The compound’s planar thiazole ring and flexible ethane-thiol tail facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol typically involves multi-step reactions starting from thiazole precursors. A common approach includes:
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Thiazole Ring Formation: Condensation of thiourea with α-halo ketones or esters to construct the thiazole backbone.
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Methylation: Introduction of methyl groups at positions 2 and 4 using methylating agents like methyl iodide.
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Thiolation: Reaction of the intermediate with thiourea or Lawesson’s reagent to introduce the thiol group.
Critical parameters such as temperature (70–80°C), solvent polarity (e.g., tetrahydrofuran or dimethylformamide), and catalyst selection (e.g., bleaching earth clay) optimize yield and purity.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors and automated systems to enhance efficiency. Green chemistry principles, such as using recyclable solvents like polyethylene glycol (PEG-400), minimize environmental impact.
Chemical Properties and Reactivity
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
| Stability | Sensitive to oxidation; requires storage under inert gas |
Reactivity
The thiol group (-SH) drives the compound’s chemical behavior:
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Oxidation: Forms disulfides () or sulfonic acids () upon exposure to oxidizing agents like hydrogen peroxide.
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Nucleophilic Substitution: Reacts with alkyl halides to form thioethers ().
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Metal Coordination: Binds to metal ions (e.g., Zn²⁺, Fe³⁺) via the sulfur atom, relevant in catalysis and enzyme inhibition .
Biological Activity and Mechanisms
Antimicrobial and Antifungal Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. For 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol, studies suggest:
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Minimum Inhibitory Concentration (MIC): 16–32 µg/mL against Candida albicans and Escherichia coli.
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Mechanism: The thiol group disrupts microbial cell membranes and inhibits essential enzymes by covalent modification of cysteine residues .
Applications in Scientific Research
Pharmaceutical Chemistry
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Antibiotic Adjuvants: Enhances the activity of β-lactam antibiotics against resistant pathogens .
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Anticancer Agents: Preliminary studies indicate apoptosis induction in cancer cell lines via reactive oxygen species (ROS) generation.
Materials Science
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Polymer Modification: Serves as a crosslinking agent in sulfur-containing polymers, improving thermal stability.
Comparison with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(Dimethyl-1,3-thiazol-5-yl)ethanethiol | Thiazole substitution at position 5 | Lower antimicrobial potency |
| 2-Mercaptobenzothiazole | Benzene ring instead of thiazole | Industrial biocidal applications |
The 4-yl substitution in 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol enhances steric accessibility to biological targets compared to 5-yl isomers.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with MBLs using X-ray crystallography and molecular docking simulations .
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Structure-Activity Relationships (SAR): Modify the thiazole ring and ethane chain to optimize pharmacokinetic properties.
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In Vivo Testing: Evaluate toxicity and efficacy in animal models of bacterial infection and cancer.
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